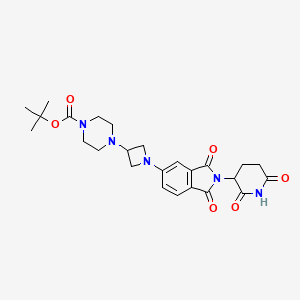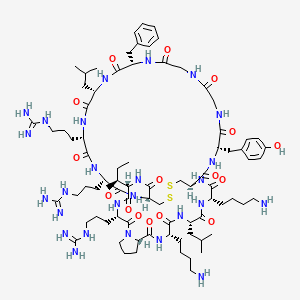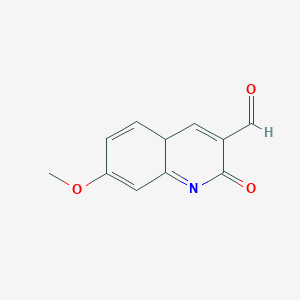
Antifungal agent 81
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 81 is a potent compound known for its excellent antifungal properties. It has demonstrated significant efficacy against various fungal pathogens, making it a valuable asset in the treatment of fungal infections. This compound is particularly effective against Valsa mali, a pathogen responsible for significant agricultural losses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 81 involves several steps, starting with the preparation of the core structure. The process typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: The core structure is then functionalized through various chemical reactions to introduce the necessary functional groups that enhance its antifungal properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and efficacy.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the initial synthesis steps.
Continuous Flow Systems: These systems are employed for the functionalization and purification steps, ensuring consistent quality and high throughput.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions: Antifungal agent 81 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often involve halogenating agents such as chlorine or bromine.
Major Products Formed:
Aplicaciones Científicas De Investigación
Antifungal agent 81 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of antifungal mechanisms and the development of new antifungal agents.
Biology: Researchers use this compound to study the biological pathways involved in fungal infections and to develop new therapeutic strategies.
Medicine: this compound is being investigated for its potential use in treating various fungal infections in humans and animals.
Industry: It is used in the agricultural industry to protect crops from fungal pathogens, thereby reducing losses and improving yield.
Mecanismo De Acción
Antifungal agent 81 exerts its effects by targeting specific components of the fungal cell. The primary mechanism involves:
Disruption of Cell Membrane: The compound binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death.
Inhibition of Enzyme Activity: It inhibits the activity of enzymes involved in ergosterol biosynthesis, further compromising the integrity of the fungal cell membrane.
Interference with Nucleic Acid Synthesis: The compound also interferes with the synthesis of nucleic acids, preventing the replication and growth of fungal cells.
Comparación Con Compuestos Similares
Antifungal agent 81 is unique in its structure and mechanism of action. it can be compared to other antifungal agents such as:
Echinocandins: These agents inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall, and are used to treat invasive fungal infections.
Polyenes: These compounds bind to ergosterol and form pores in the fungal cell membrane, leading to cell death.
Uniqueness: this compound stands out due to its broad spectrum of activity and its ability to target multiple pathways within the fungal cell
Propiedades
Fórmula molecular |
C21H16Cl2N4O2 |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
(E)-3-(2-chlorophenyl)-N-[2-(4-chlorophenyl)-4-(4,5-dihydro-1,3-oxazol-2-yl)pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C21H16Cl2N4O2/c22-15-6-8-16(9-7-15)27-20(17(13-25-27)21-24-11-12-29-21)26-19(28)10-5-14-3-1-2-4-18(14)23/h1-10,13H,11-12H2,(H,26,28)/b10-5+ |
Clave InChI |
RSTIHMVMNIKPBR-BJMVGYQFSA-N |
SMILES isomérico |
C1COC(=N1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)NC(=O)/C=C/C4=CC=CC=C4Cl |
SMILES canónico |
C1COC(=N1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)







![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)



